2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
CAS No.: 1021255-22-0
Cat. No.: VC11955036
Molecular Formula: C22H20N4O2S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021255-22-0 |
|---|---|
| Molecular Formula | C22H20N4O2S |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H20N4O2S/c1-15-3-7-17(8-4-15)24-21(27)14-29-22-20-13-19(25-26(20)12-11-23-22)16-5-9-18(28-2)10-6-16/h3-13H,14H2,1-2H3,(H,24,27) |
| Standard InChI Key | HFLCHBWNNIOBQJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC |
Introduction
Chemical Formula and Molecular Weight
The compound's chemical formula is not explicitly provided in the available literature, but based on similar structures, it is expected to be complex, involving multiple aromatic rings and functional groups. The molecular weight would be in the range of similar compounds, such as N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, which has a molecular weight of 450.5 g/mol .
Synthesis
The synthesis of similar compounds typically involves multi-step organic reactions, requiring careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to ensure high purity and yield. Intermediate purification steps using chromatography techniques are common to separate unreacted materials and by-products.
Characterization
Characterization of the final compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity . These methods provide detailed information about the molecular structure and help in identifying potential impurities.
Kinase Inhibition
Compounds with a pyrazolo[1,5-a]pyrazin core are often explored as potential kinase inhibitors, which are therapeutic agents targeting specific molecular pathways involved in diseases like cancer. The sulfanyl group and acetamide moiety can contribute to interactions with biological targets, potentially enhancing the compound's efficacy as a kinase inhibitor.
Anti-inflammatory and Other Activities
While specific biological activities of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide are not documented, similar compounds have shown potential in various therapeutic areas. For example, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been evaluated as a possible 5-lipoxygenase (5-LOX) inhibitor, indicating anti-inflammatory potential .
In Silico Studies
In silico studies, including molecular docking, can provide insights into the compound's potential interactions with biological targets. These studies are crucial for predicting binding affinities and identifying potential modifications to enhance efficacy.
Experimental Evaluation
Experimental evaluation of the compound's biological activity would involve in vitro and in vivo studies to assess its potency and specificity against target enzymes or proteins. This step is essential for determining its therapeutic potential and safety profile.
Data Table: Comparison of Similar Compounds
This table highlights the diversity of compounds with similar structures, emphasizing the potential for modification and optimization in drug discovery efforts.
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